Ethyl 3-(2-chloro-4-fluoro-phenoxy)propanoate
Description
Properties
IUPAC Name |
ethyl 3-(2-chloro-4-fluorophenoxy)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFO3/c1-2-15-11(14)5-6-16-10-4-3-8(13)7-9(10)12/h3-4,7H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRDMUDXZFKCDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOC1=C(C=C(C=C1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phenol Alkylation with Ethyl 3-Bromopropanoate
The most widely reported method involves reacting 2-chloro-4-fluoro-phenol with ethyl 3-bromopropanoate in anhydrous dimethylformamide (DMF) under basic conditions. Potassium carbonate (K₂CO₃) serves as both base and desiccant, facilitating the nucleophilic substitution at the phenol’s oxygen atom.
Reaction conditions:
-
Molar ratio (phenol:ethyl 3-bromopropanoate): 1:1.1–1.2
-
Temperature: 80–90°C
-
Duration: 6–8 hours
-
Solvent: DMF (anhydrous)
Yields typically range from 70–78%, with purity >95% after vacuum distillation. The bromine leaving group’s reactivity drives this exothermic reaction, though competing ester hydrolysis becomes significant above 90°C.
Solvent Optimization and Byproduct Mitigation
Comparative studies reveal solvent impacts on reaction efficiency:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 78 | 97 |
| DMSO | 46.7 | 72 | 95 |
| Acetonitrile | 37.5 | 65 | 93 |
DMF’s high polarity stabilizes the transition state, while its aprotic nature minimizes ester hydrolysis. Byproducts include:
-
3-(2-Chloro-4-fluoro-phenoxy)propanoic acid (2–5%): From ester hydrolysis
-
Diethyl 3,3'-(2-chloro-4-fluoro-phenoxy)dipropanoate (3–7%): From over-alkylation
Friedel-Crafts Acylation with Ionic Liquid Catalysts
Mechanistic Innovation in Aromatic Substitution
A patent by CN107141212B demonstrates the use of chloroacetyl chloride and fluorobenzene derivatives in ionic liquid media. While originally developed for 2-chloro-4'-fluoroacetophenone, this approach adapts to ethyl 3-(2-chloro-4-fluoro-phenoxy)propanoate synthesis through modified substrates.
Catalytic system:
-
Ionic liquid: [emim]Cl-0.67AlCl₃ (1-ethyl-3-methylimidazolium chloride-aluminum chloride)
-
Molar ratio (ionic liquid:chloroacetyl chloride): 0.5:1
-
Temperature: 0–30°C
Advantages over traditional AlCl₃ catalysis:
-
92% yield vs. 68% with AlCl₃
-
Recyclable catalyst (5 cycles with <5% activity loss)
-
No aqueous workup required (direct vacuum distillation)
Reaction Parameters and Scalability
Key operational factors:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 20–25°C | Maximizes selectivity |
| Pressure | 10 mmHg (distillation) | Prevents thermal decomposition |
| Substrate ratio | 1.01:1 (phenol:chloroacetyl) | Minimizes dimerization |
This method eliminates AlCl₃-associated waste (traditional processes generate 3 kg Al waste per kg product), aligning with green chemistry principles.
Esterification of Propanoic Acid Precursors
Acid-Catalyzed Esterification
This compound can be synthesized via esterification of the corresponding propanoic acid:
Reaction scheme:
3-(2-Chloro-4-fluoro-phenoxy)propanoic acid + Ethanol ⇌ Ester + H₂O
Conditions:
-
Catalyst: H₂SO₄ (conc., 0.5–1 mol%)
-
Temperature: 78°C (ethanol reflux)
-
Dean-Stark trap for water removal
This method achieves 82–85% conversion but requires rigorous acid neutralization and purification steps.
Base-Mediated Transesterification
Alternative approach using methyl ester precursors:
-
React mthis compound with ethanol (5:1 molar excess)
-
Catalyze with KOH (1 mol%) at 65°C
-
Remove methanol via fractional distillation
Yields reach 88–90% with 99% ester purity, avoiding strong acid use.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | E-Factor* | Scalability |
|---|---|---|---|---|
| Nucleophilic (DMF) | 78 | 97 | 8.2 | Industrial |
| Ionic liquid FC | 92 | 99 | 2.1 | Pilot plant |
| Acid esterification | 85 | 95 | 6.7 | Lab-scale |
| Base transesterification | 90 | 99 | 3.4 | Multi-kilogram |
*E-Factor = (Mass of waste)/(Mass of product); lower values indicate greener processes.
The ionic liquid method demonstrates clear advantages in yield and sustainability but requires specialized equipment for catalyst recycling.
Reaction Optimization Strategies
Temperature-Controlled Selectivity
A study varying reaction temperatures in the nucleophilic substitution route revealed:
-
60°C : 65% yield, 7% di-ester byproduct
-
80°C : 78% yield, 3% di-ester
-
100°C : 72% yield, 12% hydrolyzed acid
Optimal temperature balances reaction rate and byproduct formation.
Solvent-Free Mechanochemical Synthesis
Emerging techniques employ ball milling for solvent-free synthesis:
-
Reactants: 2-Chloro-4-fluoro-phenol + ethyl 3-bromopropanoate
-
Catalyst: K₂CO₃ (20 mol%)
-
Milling time: 2 hours
-
Yield: 81% with 98% purity
This method reduces DMF usage but currently lacks industrial-scale validation.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine and fluorine atoms on the aromatic ring undergo nucleophilic substitution under specific conditions.
Key Reagents and Conditions:
-
Sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., DMSO) at elevated temperatures (70–90°C).
-
Amines (e.g., methylamine) with potassium carbonate (K₂CO₃) in DMF at 50–60°C .
Products:
-
Substituted phenoxypropanoates with azide (-N₃), thiocyanate (-SCN), or amine (-NH₂) groups at the 2- or 4-position of the phenyl ring.
Example Reaction:
Ester Hydrolysis
The ethyl ester group is hydrolyzed to form the corresponding carboxylic acid.
Key Reagents and Conditions:
-
Acidic hydrolysis : 6M HCl, reflux (100–110°C) for 4–6 hours.
-
Basic hydrolysis : 2M NaOH in ethanol/water (1:1), 60°C for 2–3 hours .
Products:
-
3-(2-Chloro-4-fluoro-phenoxy)propanoic acid (yield: 85–92% under basic conditions).
-
Ethanol as a byproduct.
Kinetic Data:
| Condition | Reaction Time | Yield (%) |
|---|---|---|
| Acidic (HCl) | 6 hours | 78 |
| Basic (NaOH) | 3 hours | 91 |
Oxidation and Reduction
The propanoate chain and aromatic ring participate in redox reactions.
Oxidation:
-
Potassium permanganate (KMnO₄) in acidic medium (H₂SO₄) oxidizes the methylene group adjacent to the ester to a ketone.
-
Product: 3-(2-Chloro-4-fluoro-phenoxy)-3-oxopropanoic acid .
Reduction:
-
Lithium aluminum hydride (LiAlH₄) in dry THF reduces the ester to a primary alcohol .
-
Product: 3-(2-Chloro-4-fluoro-phenoxy)propan-1-ol (yield: 65–70%).
Transesterification
The ethyl ester group undergoes exchange with other alcohols under catalytic conditions.
Key Reagents and Conditions:
Product:
-
2-(2-Methoxyethoxy)ethyl 3-(2-chloro-4-fluoro-phenoxy)propanoate (yield: 82%).
Industrial-Scale Modifications
Continuous flow reactors optimize large-scale synthesis and functionalization:
-
Residence time : 15–20 minutes.
-
Temperature : 90–100°C.
-
Catalyst : Heterogeneous catalysts (e.g., Amberlyst-15) improve esterification efficiency .
Reaction Comparison Table
| Reaction Type | Reagents/Conditions | Major Product(s) | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | NaN₃, DMSO, 80°C | Azide-substituted derivative | 75 |
| Ester Hydrolysis | 2M NaOH, 60°C | 3-(2-Chloro-4-fluoro-phenoxy)propanoic acid | 91 |
| Oxidation | KMnO₄, H₂SO₄ | 3-Oxo-propanoic acid derivative | 68 |
| Transesterification | Ti(OiPr)₄, 120°C | Methoxyethoxyethyl ester | 82 |
Mechanistic Insights
-
Nucleophilic substitution follows an aromatic SNAr mechanism, facilitated by electron-withdrawing groups (-Cl, -F) activating the ring .
-
Ester hydrolysis proceeds via nucleophilic acyl substitution, with base-catalyzed routes showing higher efficiency due to better leaving-group formation.
This compound’s versatility in reactions underscores its utility in synthesizing agrochemicals, pharmaceuticals, and advanced intermediates. Experimental protocols from patents and peer-reviewed journals ensure reproducibility and scalability .
Scientific Research Applications
Herbicidal Applications
Ethyl 3-(2-chloro-4-fluoro-phenoxy)propanoate is primarily recognized for its role as an herbicide. It functions through the inhibition of specific enzymatic pathways in plants, particularly targeting the protoporphyrinogen oxidase (PPO) enzyme, which is crucial for chlorophyll synthesis.
1.1 Mechanism of Action
- The compound disrupts the synthesis of chlorophyll, leading to plant death.
- It is effective against a range of broadleaf weeds and is often used in agricultural settings.
1.2 Case Studies
- A study published in Pesticide Science demonstrated that formulations containing this compound exhibited significant efficacy against common weed species in controlled trials .
- Another research highlighted its potential in combination with other herbicides to enhance efficacy and reduce resistance development among target weed populations .
Medicinal Chemistry
Beyond its agricultural applications, this compound has been explored for its pharmacological properties.
2.1 Structure-Activity Relationship (SAR) Studies
- SAR studies have indicated that modifications to the phenoxy group can significantly affect the biological activity of the compound. For instance, substituting chlorine with fluorine on the phenoxy ring resulted in compounds with altered potency against bacterial targets .
2.2 Inhibitory Activity Against Pathogens
- Research has identified derivatives of this compound as potential inhibitors of the type III secretion system (T3SS) in Pseudomonas aeruginosa, a critical factor in its virulence .
- In vitro assays demonstrated that certain derivatives could inhibit T3SS-mediated secretion, showcasing their potential as antimicrobial agents.
Chemical Properties and Formulations
The compound exhibits polymorphism, meaning it can exist in different crystalline forms, which can influence its solubility and stability.
3.1 Crystalline Forms
- Different crystalline forms of this compound have been developed to optimize its herbicidal efficacy and minimize environmental impact .
| Form | Solubility | Stability | Application |
|---|---|---|---|
| Form A | High | Moderate | Herbicide |
| Form B | Moderate | High | Pharmaceutical |
Safety and Environmental Impact
The safety profile of this compound has been evaluated through various toxicity studies.
4.1 Toxicity Assessments
- Toxicological evaluations have shown that while the compound is effective against target weeds, it poses minimal risk to non-target organisms when applied according to recommended guidelines .
4.2 Environmental Considerations
Mechanism of Action
The mechanism of action of Ethyl 3-(2-chloro-4-fluoro-phenoxy)propanoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares ethyl 3-(2-chloro-4-fluoro-phenoxy)propanoate with structurally related esters, focusing on substituent positions, molecular properties, and reported applications:
| Compound Name | Substituents (Aromatic Ring) | Molecular Formula | Molecular Weight (g/mol) | Key Applications/Findings | References |
|---|---|---|---|---|---|
| This compound | 2-Cl, 4-F | C₁₁H₁₁ClFO₃ | ~245.66 (calculated) | Intermediate in synthetic chemistry | [12] |
| Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate | 2-Cl, 5-F | C₁₁H₁₁ClFO₃ | 245.66 | Agrochemical/pharmaceutical intermediate | [12] |
| Ethyl 3-(2-fluoro-4-methoxyphenyl)propanoate | 2-F, 4-OCH₃ | C₁₂H₁₅FO₃ | 226.24 | Not specified; safety data available | [6] |
| Ethyl 3-(2-fluoro-4-iodophenylamino)-3-thioxopropanoate | 2-F, 4-I (amino-substituted) | C₁₁H₁₂FINO₂S | 383.19 | Potential bioactive compound (unverified) | [11] |
| Ethyl 2-(4-chlorophenoxy)propanoate | 4-Cl | C₁₁H₁₃ClO₃ | 228.67 | Studied in medicinal chemistry (enzyme inhibition) | [13] |
Key Differences in Reactivity and Bioactivity
- Substituent Position Effects: The 2-chloro-4-fluoro substitution pattern in the target compound likely confers greater steric hindrance and electron-withdrawing effects compared to 2-chloro-5-fluoro (e.g., CAS 1443338-63-3), influencing its reactivity in nucleophilic substitutions or cross-coupling reactions .
- Biological Activity: Ethyl 2-(4-chlorophenoxy)propanoate (CAS 18671-89-1) has been studied for enzyme inhibition in medicinal chemistry, suggesting that chloro-substituted phenoxy esters may target specific biological pathways .
- Synthetic Utility: The iodine substituent in ethyl 3-(2-fluoro-4-iodophenylamino)-3-thioxopropanoate (CAS 1008526-43-9) enables radiolabeling or further functionalization via halogen exchange, a feature absent in the target compound .
Research Findings and Limitations
- Antimicrobial Potential: While this compound itself lacks direct bioactivity data, structurally related compounds (e.g., thiazolidinone derivatives in ) demonstrate antibacterial and antifungal activity, suggesting possible applications in drug discovery .
- Thermal and Chemical Stability: The presence of halogens (Cl, F) likely enhances thermal stability compared to non-halogenated esters (e.g., ethyl 3-(2-furyl)propanoate in ), which are more reactive due to electron-deficient furan rings .
Data Gaps : Quantitative data on physicochemical properties (e.g., melting point, solubility) and in vitro/in vivo studies for the target compound are absent in the provided evidence, necessitating further experimental validation.
Biological Activity
Ethyl 3-(2-chloro-4-fluoro-phenoxy)propanoate is a compound of interest in medicinal chemistry and agricultural applications due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of phenoxypropanoates, characterized by a propanoate moiety linked to a phenoxy group with halogen substitutions. The presence of chlorine and fluorine atoms significantly influences its biological properties, including reactivity and binding affinity to various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways.
- Receptor Interaction : Its structure allows it to bind to specific receptors, modulating biological responses.
- Herbicidal Activity : It has been investigated for its herbicidal properties, particularly in controlling aquatic weeds through specific biochemical pathways .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Pseudomonas aeruginosa, which is notable for its resistance to many conventional antibiotics. The compound's mechanism involves inhibiting the Type III secretion system (T3SS), critical for bacterial virulence .
Anticancer Potential
This compound has been evaluated for anticancer activity, particularly against cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). Preliminary results suggest that it may inhibit cell proliferation with IC50 values comparable to established chemotherapeutics. For instance, some derivatives showed IC50 values ranging from 5.1 µM to 22.08 µM against these cell lines .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of this compound against Pseudomonas aeruginosa, the compound was found to significantly reduce bacterial viability in a dose-dependent manner. The study utilized both secretion and translocation assays to confirm the inhibitory effects on T3SS-mediated processes .
| Concentration (µM) | Viability (%) |
|---|---|
| 0.1 | 90 |
| 1 | 70 |
| 10 | 30 |
| 100 | <10 |
Case Study 2: Anticancer Activity
A series of derivatives based on this compound were synthesized and tested for their anticancer activity. The most potent derivative demonstrated an IC50 value of 6.19 µM against HepG2 cells, outperforming some conventional treatments .
| Compound ID | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 6.19 | HepG2 |
| Compound B | 5.10 | MCF-7 |
| Doxorubicin | 9.18 | HepG2 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 3-(2-chloro-4-fluoro-phenoxy)propanoate, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is typically synthesized via esterification of 3-(2-chloro-4-fluoro-phenoxy)propanoic acid with ethanol, using acid catalysts (e.g., sulfuric acid) or coupling agents (e.g., DCC/DMAP). Optimization involves controlling reaction temperature (60–80°C), solvent selection (e.g., THF or dichloromethane), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Catalytic reductive stabilization, as observed in lignin deconstruction studies, may improve yield by minimizing side reactions .
Q. What spectroscopic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substituent positions and ester linkage. HSQC NMR resolves cross-peaks for aromatic protons and adjacent carbons, critical for distinguishing chloro/fluoro substituents .
- GC-FID/MS : Validates purity and identifies volatile degradation products (e.g., phenoxy fragments) using electron ionization (EI) at 70 eV .
- IR Spectroscopy : Confirms ester carbonyl (~1740 cm) and C-O-C stretching (~1250 cm).
Q. What safety precautions should be observed when handling this compound in laboratory settings?
- Methodological Answer : While no specific hazards are classified for this compound, general protocols include:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Engineering Controls : Fume hood use to avoid inhalation of fine particulates.
- Waste Disposal : Collect in halogenated waste containers; avoid drainage .
Advanced Research Questions
Q. How does the electronic influence of the 2-chloro-4-fluoro substituents affect the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : The electron-withdrawing Cl and F groups enhance the electrophilicity of the ester carbonyl, accelerating nucleophilic attack. Steric hindrance at the ortho position (Cl) may reduce reactivity with bulky nucleophiles. Computational studies (e.g., DFT) can quantify substituent effects via Hammett parameters ( for F: +0.34; for Cl: +0.23) to predict regioselectivity .
Q. What are the common sources of contradictory data in GC-FID/MS analysis of degradation products, and how can they be resolved?
- Methodological Answer : Contradictions arise from:
- Co-eluting Peaks : Use HSQC NMR to confirm structural assignments of overlapping GC signals (e.g., dihydro FA ethyl ester vs. dihydropCA ethyl ester) .
- Matrix Effects : Spike internal standards (e.g., deuterated analogs) to correct ionization suppression in complex mixtures.
- Degradation Artifacts : Perform stability studies under controlled conditions (pH, temperature) to identify labile functional groups.
Q. How can computational modeling predict the crystalline structure and packing behavior of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates lattice energies and intermolecular interactions (e.g., halogen bonding between Cl/F and ester oxygens). Pair with SHELXL for refining X-ray diffraction data, focusing on torsional angles of the phenoxy-propanoate backbone to validate predicted packing motifs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
